molecular formula C24H25N7O3 B2893274 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920363-69-5

2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2893274
CAS No.: 920363-69-5
M. Wt: 459.51
InChI Key: MKUSGHQBEDDTNX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic organic compound. Its structural complexity allows for a variety of interactions and applications in different fields, particularly in medicinal chemistry due to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves multiple steps. Generally, the process begins with the preparation of intermediates such as 4-methoxyphenol and various substituted piperazines. These are then coupled using established organic synthesis techniques like nucleophilic substitution and triazole formation. The reaction conditions typically involve solvents like dichloromethane and catalysts such as potassium carbonate under reflux conditions.

Industrial Production Methods

For industrial scale production, the synthesis process is optimized for efficiency and yield. This involves choosing cost-effective reagents, scalable reaction vessels, and continuous flow reactors. Purification methods like crystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: Commonly using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Utilizes reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic or electrophilic substitution reactions with different reagents to introduce new functional groups.

Common Reagents and Conditions

The compound reacts with a variety of reagents, including:

  • For Oxidation: Hydrogen peroxide, potassium permanganate

  • For Reduction: Lithium aluminium hydride, hydrogen gas with a catalyst

  • For Substitution: Halogenated compounds, strong acids or bases, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation might yield different oxidized states of the original molecule, while substitution could introduce new functional groups to enhance its chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desirable properties.

Biology

In biological research, it is used to study cell signaling pathways due to its interaction with certain proteins and enzymes. It helps in elucidating mechanisms of action and biological pathways.

Medicine

In medicinal chemistry, 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is investigated for its potential therapeutic benefits. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme or receptor modulation is desired.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of more complex molecules, which can then be used in a variety of applications, from pharmaceuticals to materials science.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes and receptors that play a role in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to altered cellular responses. This modulation can inhibit or activate specific pathways, resulting in therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

When comparing 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone with similar compounds, its unique structure stands out, especially due to the triazolopyrimidine moiety and the piperazine ring. These structural elements are less common in other compounds, giving it distinct biological and chemical properties.

List of Similar Compounds

  • 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-c]pyridin-7-yl)piperazin-1-yl)ethanone

  • 2-(4-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Each of these similar compounds has unique properties that differentiate them, but they share common functional groups that contribute to their overall behavior in chemical and biological systems.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-17-3-5-18(6-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-34-20-9-7-19(33-2)8-10-20/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUSGHQBEDDTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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